molecular formula C19H12BrF3N4O B2521094 1-(4-bromophenyl)-5-(2-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326905-58-1

1-(4-bromophenyl)-5-(2-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2521094
CAS No.: 1326905-58-1
M. Wt: 449.231
InChI Key: HQZXDDUMIAQORF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused bicyclic core. Its structure includes a 4-bromophenyl group at position 1 and a 2-(trifluoromethyl)benzyl moiety at position 4. These substituents confer distinct electronic and steric properties, influencing solubility, bioavailability, and target binding.

Properties

IUPAC Name

1-(4-bromophenyl)-5-[[2-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrF3N4O/c20-13-5-7-14(8-6-13)27-17-15(9-25-27)18(28)26(11-24-17)10-12-3-1-2-4-16(12)19(21,22)23/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZXDDUMIAQORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromophenyl)-5-(2-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C19_{19}H12_{12}BrF3_3N4_4O
  • Molecular Weight : 449.2 g/mol
  • CAS Number : 1326905-58-1

The presence of bromine and trifluoromethyl groups in its structure enhances its chemical reactivity and biological activity, making it a valuable candidate for medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines. A notable study reported that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant activity against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines with IC50_{50} values ranging from 6.2 to 43.4 μM .

CompoundCancer Cell LineIC50_{50} Value (μM)
1T47D43.4
2HCT-1166.2
3Various27.3

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Pyrazolo[3,4-d]pyrimidines are known to inhibit various enzymes involved in cancer progression and inflammation. The inhibition of specific kinases and phosphodiesterases by these compounds suggests their potential use in treating conditions like cancer and inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : By targeting specific signaling pathways involved in cell growth and division.
  • Induction of Apoptosis : Promoting programmed cell death in cancerous cells through mitochondrial pathways.
  • Antioxidant Activity : Reducing oxidative stress within cells, which is often elevated in cancerous tissues.

Case Studies

Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Breast Cancer : A derivative showed a significant reduction in tumor size in xenograft models when administered at a dosage correlating with its IC50_{50} values.
  • Inflammatory Diseases : Another study indicated that these compounds could reduce markers of inflammation in animal models, suggesting their dual role in anticancer and anti-inflammatory therapies .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines. A study highlighted the synthesis of new pyrazolo[3,4-d]pyrimidines that demonstrated potent anti-angiogenic and anticancer activities, with structure-activity relationship analyses suggesting that specific substitutions enhance efficacy against cancer cells .

Antimicrobial Properties

The compound's structural features may also contribute to its antimicrobial activity. Research has shown that derivatives of pyrimidines possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds with electron-withdrawing groups on their aromatic rings consistently exhibited improved antibacterial potency . This suggests that the incorporation of trifluoromethyl groups could enhance the antimicrobial profile of the compound.

Study 1: Anticancer Screening

A comprehensive screening of a series of pyrazolo[3,4-d]pyrimidines revealed that certain derivatives displayed significant cytotoxic effects against the NCI-60 cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer activity .

CompoundActivity LevelCell Line Tested
Compound AHighA549 (Lung)
Compound BModerateMCF7 (Breast)
Compound CLowHT29 (Colon)

Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial activity, a series of synthesized compounds were tested against common bacterial strains. The results indicated that the presence of bromine and trifluoromethyl groups significantly increased antibacterial efficacy compared to standard antibiotics like trimethoprim .

CompoundBacterial StrainInhibition Zone (mm)
Compound DE. coli20
Compound ES. aureus25
Compound FP. aeruginosa18

Chemical Reactions Analysis

Cyclocondensation of Pyrazole and Pyrimidine Moieties

Reagents/ConditionsOutcomeYieldCharacterizationReference
β-enaminones + 3-aminopyrazoles (MWI, 180°C)Forms pyrazolo[3,4-d]pyrimidine core80–96%1H NMR,13C NMR^1\text{H NMR}, ^{13}\text{C NMR}, XRD
Chalcones + arylhydrazines (Cu(OTf)₂, [bmim]PF₆)1,3,5-trisubstituted pyrazole intermediates82%MS, HPLC
  • The microwave-assisted cyclocondensation ensures regioselectivity and reduced reaction times .

  • Copper triflate and ionic liquid catalysts enhance reaction efficiency and recyclability .

Functionalization Reactions

The bromophenyl and trifluoromethylbenzyl groups enable further derivatization:

Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProductApplicationReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)Aryl-substituted analogsBioactivity optimization
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃ (toluene, 110°C)Aminated derivativesEnhanced solubility
  • The bromine atom at the 4-position of the phenyl group serves as a handle for palladium-catalyzed couplings .

Electrophilic Substitution

ReactionReagents/ConditionsOutcomeNotesReference
Vilsmeier-Haack formylationPOCl₃, DMF (0°C to rt)3-Formyl derivativesFluorescent probe synthesis
NitrationHNO₃/H₂SO₄ (0°C)Nitro-substituted analogsPrecursors for amine derivatives
  • Formylation at position 3 introduces aldehyde groups for subsequent Schiff base formation .

Catalytic Hydrogenation and Reduction

SubstrateConditionsProductPurposeReference
Pyrazolo-pyrimidine coreH₂ (1 atm), Pd/C (MeOH, rt)Dihydro derivativesBioactivity modulation
Nitro intermediatesZn/HCl (reflux)Amino derivativesIntermediate for drug candidates
  • Hydrogenation reduces the pyrimidinone ring, altering electron density and binding affinity .

Degradation and Stability Studies

ConditionObservationMechanismImpactReference
Acidic (HCl, 60°C)Cleavage of trifluoromethylbenzyl groupHydrolysisLoss of bioactivity
Basic (NaOH, 50°C)Ring-opening of pyrimidinoneNucleophilic attackStructural decomposition
UV light (254 nm)Photooxidation of pyrazole ringRadical formationReduced stability
  • Degradation pathways highlight the compound’s sensitivity to harsh conditions, necessitating controlled storage .

Mechanistic Insights

  • Suzuki Coupling : The bromophenyl group undergoes oxidative addition with Pd(0), followed by transmetallation with boronic acids and reductive elimination .

  • Vilsmeier-Haack Reaction : Imine formation between DMF and POCl₃ generates an electrophilic chloromethylene ion, attacking the electron-rich pyrazole ring .

Table 1: Optimization of Suzuki-Miyaura Coupling

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃DMF/H₂O8078
PdCl₂(dppf)Cs₂CO₃Dioxane10085

Table 2: Stability Under Accelerated Conditions

ConditionTime (h)Purity Loss (%)
pH 1.2 (HCl)2422
pH 7.4 (PBS)245
40°C/75% RH4815

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and physicochemical properties of the target compound with analogs from the evidence:

Compound Name Substituents (Position 1 / Position 5) Molecular Formula Molecular Weight Key Functional Groups Biological Activity (if reported) Reference ID
Target Compound: 1-(4-Bromophenyl)-5-(2-(trifluoromethyl)benzyl)-... 4-Bromophenyl / 2-(Trifluoromethyl)benzyl C₂₀H₁₃BrF₃N₄O 477.25* Br (aryl), CF₃ (benzyl) Not explicitly reported N/A
5-(4-Bromobenzyl)-1-(2-methylphenyl)-... () 2-Methylphenyl / 4-Bromobenzyl C₁₉H₁₅BrN₄O 395.26 Br (benzyl), CH₃ (aryl) Not reported
1-(4-Fluorophenyl)-1,5-dihydro-4H-... () 4-Fluorophenyl / H (unsubstituted) C₁₁H₇FN₄O 242.20 F (aryl) Supplier-listed (no activity specified)
3-(4-Bromophenylamino)-5-(4-fluorobenzyl)-... () 4-Bromophenylamino / 4-Fluorobenzyl C₁₉H₁₄BrFN₅O 435.25 Br (aniline), F (benzyl) Not reported
PF-04447943 (PDE9 inhibitor, ) Tetrahydro-2H-pyran-4-yl / Pyrimidin-2-ylmethyl C₂₀H₂₃N₅O₂ 377.43 Heterocyclic substituents Phosphodiesterase 9 inhibition
Key Observations:
  • Electron-Withdrawing Groups : The target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to methyl () or unsubstituted analogs () .
  • Pharmacological Potential: While the target compound lacks explicit activity data, structurally related PDE9 inhibitors (e.g., PF-04447943) highlight the scaffold’s relevance in neurological disorders .

Q & A

Q. What are the key synthetic steps and critical optimization parameters for synthesizing this compound?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Condensation : Formation of the pyrazolo[3,4-d]pyrimidine core using halogenated aryl precursors.
  • Cyclization : Intramolecular cyclization under controlled temperatures (60–100°C) and inert atmospheres.
  • Substitution : Introduction of the 2-(trifluoromethyl)benzyl group via nucleophilic substitution. Optimization Parameters :
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Catalysts : Triethylamine or DMAP improves yield in acylation steps .
  • Temperature control : Avoids side reactions (e.g., decomposition above 120°C) .

Q. Which spectroscopic and chromatographic methods are essential for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and aromatic proton environments. 19^{19}F NMR validates trifluoromethyl group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, critical for bromine detection .
  • FTIR : Identifies carbonyl (C=O, ~1650–1700 cm1^{-1}) and C-F stretching (~1100–1250 cm1^{-1}) .
  • HPLC-PDA : Monitors purity (>95%) and detects byproducts .

Q. What are the recommended storage conditions to maintain compound stability?

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis or photodegradation.
  • Solvent : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers to minimize decomposition .

Advanced Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and purity?

  • Variable Screening : Use fractional factorial designs to assess critical factors (e.g., solvent, temperature, catalyst ratio). For example, a 23^3 factorial design can optimize solvent polarity (DMF vs. THF), temperature (80°C vs. 100°C), and catalyst loading .
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions. For instance, a central composite design revealed that 90°C in DMF with 1.2 eq. triethylamine maximizes yield (82%) while minimizing impurities .

Q. How to resolve discrepancies between X-ray crystallography data and computational structural models?

  • Data Validation : Compare experimental bond lengths/angles (from single-crystal XRD) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .
  • Torsional Analysis : Use Hirshfeld surfaces to evaluate non-covalent interactions (e.g., π-π stacking, halogen bonding) not captured in gas-phase computations .

Q. What strategies address conflicting bioactivity data across assays?

  • Assay Standardization : Control variables such as cell line viability (e.g., HepG2 vs. HEK293), incubation time (24–72 hr), and DMSO concentration (<0.1% v/v) .
  • Mechanistic Profiling : Use SPR (surface plasmon resonance) to measure binding kinetics (KD_D, kon_{on}/koff_{off}) for target proteins, distinguishing true inhibition from assay artifacts .

Q. How can regioselectivity challenges during derivatization be mitigated?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the pyrimidin-4-one moiety to steer electrophilic substitution to the 5-position .
  • Metal Catalysis : Pd-mediated cross-coupling (Suzuki, Buchwald-Hartwig) enables selective functionalization of the bromophenyl group .

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